molecular formula C25H40N4O6S B1406924 (+)-Biotin-SLC-NHS Ester CAS No. 887628-40-2

(+)-Biotin-SLC-NHS Ester

Cat. No. B1406924
CAS RN: 887628-40-2
M. Wt: 524.7 g/mol
InChI Key: GLPJBFGUGLWLPE-JXQFQVJHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(+)-Biotin-SLC-NHS Ester” is a chemical compound with the formula C25H40N4O6S . It is used in scientific research, particularly in proteomics . The compound is membrane-permeable, which allows it to be used for intracellular labeling .


Molecular Structure Analysis

The molecular structure of “this compound” is quite complex. It contains a total of 78 bonds, including 38 non-H bonds, 5 multiple bonds, 18 rotatable bonds, 5 double bonds, 3 five-membered rings, 1 eight-membered ring, 1 secondary amide (aliphatic), 1 urea (-thio) derivative, 1 hydroxylamine (aliphatic), 1 sulfide, and 1 tetrahydro-thiophene .

Scientific Research Applications

Peptide Biotinylation

  • Peptide Biotinylation with Amine-Reactive Esters : It was found that NHS esters of biotin can acylate functional groups in specific peptide sequences under mild conditions, which is important for understanding sequence-dependent acylation in peptides (Miller et al., 1997).

Analytical Methods

  • Quantification of NHS : NHS esters are crucial in various bioconjugation techniques, including protein labeling and surface activation of chromatographic supports. A method based on hydrophilic interaction chromatography (HILIC) for the detection of NHS has been developed, indicating the importance of quantifying NHS in research applications (Klykov & Weller, 2015).

Protein Labeling

  • Labeling Proteins with Fluorophores : NHS ester-mediated derivitization is used to conjugate fluorescent probes, biotin, and cross-linkers to primary amines of proteins. This technique is essential for fluorescent labeling of proteins for various applications (Nanda & Lorsch, 2014).

Nanoparticle Bioconjugation

  • Bioconjugation of Nanoparticles : NHS esters are used to attach biotin moieties to nanoparticles, enabling the modification of nanoparticle surfaces with biologically relevant groups. This has significant implications for biosensor development and medical diagnostics (Diamente, Burke, & van Veggel, 2006).

Polymer Surface Modification

  • Polymer Surface Modification : NHS functionalized perfluorophenyl azides are used for covalent modification of polymer surfaces, allowing the attachment of biomolecules to these surfaces. This has implications for biosensor and biomedical device development (Yan et al., 1994).

Red Blood Cell Modification

  • Biotinylation of Red Blood Cells : NHS-ester of biotin is used for biotinylation of mammalian red blood cells, which can be useful in measuring RBC volume and survival in circulation, with applications in drug delivery and diagnostic imaging (Magnani, Chiarantini, & Mancini, 1994).

Future Directions

While specific future directions for “(+)-Biotin-SLC-NHS Ester” are not mentioned in the literature, its use in proteomics research suggests potential applications in the study of proteins and their roles in biological processes .

Mechanism of Action

Mode of Action

The NHS ester group in Biotin-C10-NHS Ester reacts with molecules containing primary amines, such as lysine residues in proteins and peptides, forming stable covalent bonds . This reaction generally occurs under slightly alkaline conditions (pH 7.0-9.0) . The NHS esters readily hydrolyze and become non-reactive, so it’s crucial to use freshly prepared reagent .

Biochemical Pathways

Biotin-C10-NHS Ester is an alkyl/ether-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Pharmacokinetics

It’s known that the nhs ester moiety readily hydrolyzes and becomes non-reactive, which could impact its bioavailability . Therefore, it’s recommended to use the reagent immediately after reconstitution .

Result of Action

The result of Biotin-C10-NHS Ester’s action is the formation of stable covalent bonds with primary amines in target proteins. This allows for the selective degradation of these proteins when Biotin-C10-NHS Ester is used as a PROTAC linker .

Action Environment

The action of Biotin-C10-NHS Ester is influenced by environmental factors such as pH and the presence of exogenous primary amines. The reaction generally occurs under slightly alkaline conditions (pH 7.0-9.0) . Proteins must be free of exogenous primary amines (e.g., glycine or Tris) prior to labeling with NHS esters . Additionally, the NHS ester moiety readily hydrolyzes and becomes non-reactive, so it’s crucial to use the reagent immediately after reconstitution .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 11-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]undecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40N4O6S/c30-20(12-9-8-11-19-24-18(17-36-19)27-25(34)28-24)26-16-10-6-4-2-1-3-5-7-13-23(33)35-29-21(31)14-15-22(29)32/h18-19,24H,1-17H2,(H,26,30)(H2,27,28,34)/t18-,19-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLPJBFGUGLWLPE-JXQFQVJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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